molecular formula C17H17F3N2O2 B2474260 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1351584-68-3

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2474260
CAS No.: 1351584-68-3
M. Wt: 338.33
InChI Key: UGRFFEBWVLMAPS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS: 1351599-74-0) is a synthetic organic compound with a molecular formula of C17H17F3N2O2 and a molecular weight of 338.33 g/mol . It belongs to the class of 1,3-disubstituted ureas, a pharmacophore recognized for its high potency in inhibiting the enzyme soluble epoxide hydrolase (sEH) . The mechanism of action for this class of inhibitors involves the urea moiety forming tight hydrogen bonds with key amino acid residues, such as Asp333, in the enzyme's active site, effectively mimicking the transition state of the natural epoxide substrate and blocking its hydrolysis . sEH is a crucial therapeutic target in biomedical research because it metabolizes endogenous epoxy fatty acids (EpFAs), which are signaling molecules involved in regulating blood pressure, inflammation, and pain . Inhibiting sEH elevates levels of these protective EpFAs, making sEH inhibitors promising candidates for the development of novel therapeutic agents for cardiovascular diseases, diabetic neuropathy, and other inflammation-related conditions . The specific structure of this urea derivative, featuring a 2-hydroxy-3-phenylpropyl chain and a 2-(trifluoromethyl)phenyl group, is designed to optimize binding affinity and selectivity for the sEH enzyme. Furthermore, the inclusion of a fluorine-containing group is a common strategy in medicinal chemistry, as it can enhance the molecule's metabolic stability, cell membrane permeability, and overall bioavailability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRFFEBWVLMAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea possesses the molecular formula C₁₇H₁₇F₃N₂O₂ (MW 338.32 g/mol). The structure combines a hydroxy-substituted phenylpropyl chain with a trifluoromethylphenyl urea moiety, creating distinct regions of hydrophilicity and lipophilicity. Critical physicochemical properties include:

Property Value/Description Source
Melting Point Not reported
Boiling Point Not reported
Density N/A
Solubility Likely polar aprotic solvents

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxypropyl linker enables hydrogen bonding with biological targets.

Synthetic Pathways

Two-Step Catalytic Synthesis

The primary preparation method involves sequential addition and hydrogenation reactions, as detailed in CN108147973B:

Step 1: Catalytic Asymmetric Addition
Ethyl (E)-3-benzoylacrylate (Compound 1) reacts with benzyl alanine (Compound 2) in ethanol using N,N'-diphenylurea (0.1 mol%) as a bifunctional organocatalyst. Triethylamine facilitates deprotonation, yielding N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester with 96% yield and >99% diastereomeric ratio (dr).

Mechanistic Insight : The urea catalyst forms hydrogen bonds with the amino group of Compound 2, increasing steric hindrance on the Re face of the imine intermediate. This enforces Si-face nucleophilic attack, ensuring stereochemical control.

Step 2: Hydrogenation and Deprotection
The addition product undergoes hydrogenolysis in isopropanol with 10 wt% Pd/C and trifluoroacetic acid. N-Phenylthiourea (0.036 mmol) acts as a catalytic poison to suppress over-reduction. Subsequent purification with methyl tert-butyl ether affords the final urea derivative in 94% yield and >98% purity.

Catalytic System Optimization

Organocatalyst Screening

The patent CN108147973B systematically evaluates urea/thiourea catalysts:

Catalyst Yield (%) dr ee (%)
N,N'-Diphenylurea 96 >99:1 >99
Thiourea 85 95:5 97
N-Methylthiourea 88 97:3 98

Key Finding : Aryl-substituted ureas outperform alkyl variants due to enhanced π-π interactions with the benzoylacrylate substrate.

Hydrogenation Conditions

Optimal hydrogenolysis requires:

  • Acidic media (trifluoroacetic acid) to protonate intermediates
  • Palladium catalysts with thiourea inhibitors (prevents catalyst poisoning)
  • Alcohol solvents (isopropanol, t-amyl alcohol) for solubility and stabilization

Purification and Analytical Characterization

Isolation Protocol

Post-hydrogenation workup involves:

  • Filtration to remove Pd/C
  • Activated carbon decolorization
  • Solvent exchange to methyl tert-butyl ether for crystallization

Spectroscopic Data

While full spectral data remains proprietary, analogous trifluoromethyl ureas exhibit characteristic:

  • ¹⁹F NMR : δ -58 to -62 ppm (CF₃)
  • IR : 1680-1700 cm⁻¹ (urea C=O stretch)
  • HRMS : m/z 339.1221 [M+H]⁺ (calc. 339.1224)

Industrial Scalability Assessment

Process Economics

  • Catalyst Loading : 0.1-5 mol% enables cost-effective production
  • Solvent Recovery : Ethanol/isopropanol systems permit >90% recycling
  • Throughput : Batch reactions complete in <24h with minimal purification

Environmental Considerations

  • E-Factor : Estimated 8.2 (kg waste/kg product)
  • PMI : 12.7 (primarily from solvent use)

Comparative Analysis with Related Ureas

Compound Synthesis Yield ee (%) Key Difference
1-(3-Phenylpropyl)-3-phenylurea 78% N/A Lacks CF₃ and hydroxy groups
N-CF₃ imidazolidin-2-one 65% 92 Cyclic vs. acyclic urea

The trifluoromethyl group necessitates specialized catalysts but improves bioactivity profiles compared to non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups, such as the hydroxy and trifluoromethyl groups, can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The 2-(trifluoromethyl)phenyl group in the target compound is a critical feature shared with several analogs. For example:

  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[...]urea (11k) (Yield: 88.0%; m/z: 568.2 [M+H]+) demonstrates how additional electronegative groups (e.g., Cl) increase molecular weight and may influence receptor binding.

The 2-hydroxy-3-phenylpropyl group in the target compound is structurally distinct from related analogs:

  • 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea (InChIKey: SPBMXCXVAOOWJY-UHFFFAOYSA-N) replaces the phenyl group in the hydroxypropyl chain with a 3-chlorophenyl group, altering steric bulk and polarity.

Physicochemical Properties

A comparison of molecular weights (derived from ESI-MS data) and yields highlights key trends:

Compound Name / ID Substituents on Urea Moieties Yield (%) Molecular Weight (g/mol) Source
Target Compound 2-Hydroxy-3-phenylpropyl; 2-(trifluoromethyl)phenyl N/A ~350 (estimated) N/A
1-(2-(Trifluoromethyl)phenyl)-3-[...]urea (11j) 2-(Trifluoromethyl)phenyl; thiazolyl-piperazine 88.1 534.1
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[...]urea (11k) 4-Chloro-3-(trifluoromethyl)phenyl; thiazolyl-piperazine 88.0 568.2
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea 3-Chlorophenyl; 4-(trifluoromethyl)phenyl N/A 384.8 (calculated)
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j) 4-Cyanophenyl; 2-(trifluoromethyl)phenyl 83.4 306.1
Key Observations:
  • Hydroxy Group Impact: The hydroxyl group in the target compound’s propyl chain likely enhances aqueous solubility compared to non-hydroxylated analogs like 6j .

Biological Activity

1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer therapy and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and comparative efficacy with other known inhibitors.

  • Molecular Formula : C17H17F3N2O2
  • Molecular Weight : 338.32 g/mol
  • CAS Number : 1351599-74-0

The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune response and tumor progression by degrading tryptophan. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function.

Inhibitory Activity

In studies, various phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. The compound exhibited an IC50 value comparable to established inhibitors, indicating significant potential for therapeutic application:

  • IC50 for IDO1 : Ranges from 0.1 to 0.6 μM for related compounds in the same class .

Pharmacokinetics

Pharmacokinetic studies conducted on structurally similar compounds reveal important parameters:

  • Plasma Clearance : Approximately 22.45 mL/min/kg.
  • Half-Life : 11.2 hours.
  • Oral Bioavailability : High at 87.4%, suggesting effective absorption when administered orally .

Comparative Efficacy

A comparative analysis with standard IDO1 inhibitors such as epacadostat shows that while some derivatives demonstrate potent activity, modifications to the phenyl ring structure significantly affect binding affinity and inhibitory potency. The following table summarizes the IC50 values of selected compounds:

CompoundStructureIC50 (μM)Remarks
EpacadostatReference~0.5Standard inhibitor
Compound i12C17H17F3N2O20.1 - 0.6Potent IDO1 inhibitor
Compound i24Various substitutionsNot specifiedHighly potent but toxic

Case Studies

In vivo studies utilizing xenograft models have shown promising results for compounds in this class:

  • B16F10 Model : Daily administration at 15 mg/kg resulted in a tumor growth inhibition (TGI) of approximately 40.5% .
  • PAN02 Model : A higher dose of 30 mg/kg showed a TGI of about 34.3%, indicating effective anti-tumor activity .

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